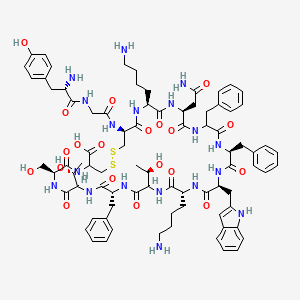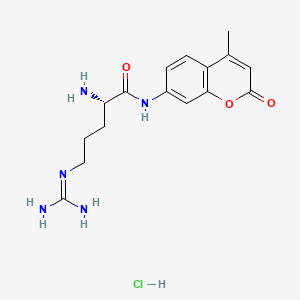
1-N-Tyr-somatostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-N-Tyr-somatostatin” is a biochemical variant of somatostatin . It is also known by other synonyms such as “Tyr (1)-somatostain 14”, “1-N-Tyr-somatostatin”, “Tyr-8-trp-somatostatin 14”, and "Somatostatin, N-tyr (1)" . The empirical formula of this compound is C82H108N18O20S2 and it has a molecular weight of 1729.97 .
Molecular Structure Analysis
“1-N-Tyr-somatostatin” contains a total of 236 bonds, including 128 non-H bonds, 49 multiple bonds, 28 rotatable bonds, 15 double bonds, and 34 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 13 secondary amides (aliphatic), and 3 primary amines .
Physical And Chemical Properties Analysis
“1-N-Tyr-somatostatin” is a white lyophilisate . Its InChI Key is HKWVRZAGMOSZAK-QHJNDZJOSA-N . The storage temperature for this compound is -20°C .
Scientific Research Applications
Somatostatin Receptor Imaging and Theranostics
- Scientific Field: Nuclear Medicine Research
- Application Summary: Somatostatin receptor (SSTR) radiopharmaceuticals are used for PET imaging and peptide receptor radionuclide therapy (PRRT) in patients with neuroendocrine neoplasms .
- Methods of Application: The transition from SSTR-based γ-scintigraphy to PET has raised questions regarding the direct application of the planar scintigraphy–based Krenning score for PRRT eligibility .
- Results or Outcomes: The role of SSTR PET in response assessment and predicting outcome remains under evaluation .
Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy
- Scientific Field: Cancer Research
- Application Summary: Radiolabeled somatostatin analogs have been developed for cancer imaging and therapy . These analogs have improved stability and extended half-life compared to the endogenous ligand .
- Methods of Application: Radiolabeled analogs have been developed with several radioelements such as indium-111, technetium-99 m, gallium-68, fluorine-18, and copper-64 .
- Results or Outcomes: These analogs are used to visualize the distribution of receptor overexpression in tumors . Internal metabolic radiotherapy is also used as a therapeutic strategy .
Pharmacokinetics and Biodistribution Studies
- Scientific Field: Pharmacology
- Application Summary: Radiolabeled somatostatin analogs such as 86 Y-DOTA 0-D-Phe 1-Tyr 3-octreotide (SMT487) are used in pharmacokinetics and biodistribution studies .
- Methods of Application: These studies involve the administration of the radiolabeled compound and subsequent monitoring of its distribution and elimination .
- Results or Outcomes: The results of these studies can provide valuable information about the drug’s behavior in the body, which can guide dosage and administration strategies .
Personalized Treatment Approach in Neuroendocrine Tumors (NETs) and Neuroendocrine Neoplasms (NENs)
- Scientific Field: Oncology
- Application Summary: Somatostatin receptors (SSTs) are recognized as favorable molecular targets in NETs and NENs, with subtype 2 (SST2) being the predominantly and most frequently expressed .
Pharmacokinetics and Biodistribution Studies
- Scientific Field: Pharmacology
- Application Summary: Radiolabeled somatostatin analogs such as 86 Y-DOTA 0-D-Phe 1-Tyr 3-octreotide (SMT487) are used in pharmacokinetics and biodistribution studies .
- Methods of Application: These studies involve the administration of the radiolabeled compound and subsequent monitoring of its distribution and elimination .
- Results or Outcomes: The results of these studies can provide valuable information about the drug’s behavior in the body, which can guide dosage and administration strategies .
Personalized Treatment Approach in Neuroendocrine Tumors (NETs) and Neuroendocrine Neoplasms (NENs)
Safety And Hazards
When handling “1-N-Tyr-somatostatin”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Research on somatostatin and its analogs, including “1-N-Tyr-somatostatin”, continues to be a topic of interest in the medical field . The development of synthetic analogs has led to the treatment of clinical disorders such as acromegaly, hormone-secreting tumors of the gastrointestinal tract, and portal hypertensive bleeding . Future research may focus on further understanding the diverse roles of somatostatin in the body and developing new therapeutic applications .
properties
IUPAC Name |
(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVRZAGMOSZAK-QHJNDZJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108N18O20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Tyr-somatostatin | |
CAS RN |
59481-23-1 |
Source


|
| Record name | Somatostatin, N-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)



![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)





